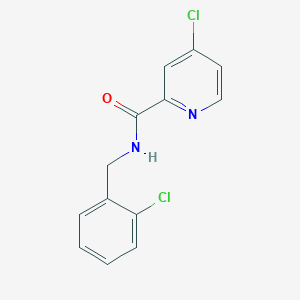
1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom connected to one or more alkyl or aryl groups. This compound features a chlorophenyl group, a methylisoxazole group, and an ethanamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.
Formation of the Methylisoxazole Intermediate: The methylisoxazole moiety is synthesized from 3-methylisoxazole through a series of reactions.
Coupling Reaction: The chlorophenyl intermediate is then coupled with the methylisoxazole intermediate under specific reaction conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, pressure, and the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Potentially explored for its pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-N-methylmethanamine: Similar structure but lacks the isoxazole moiety.
1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)propan-1-amine: Similar structure with a longer alkyl chain.
Uniqueness
1-(4-Chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)ethan-1-amine is unique due to the presence of both the chlorophenyl and methylisoxazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H15ClN2O/c1-9-7-13(16-17-9)8-15-10(2)11-3-5-12(14)6-4-11/h3-7,10,15H,8H2,1-2H3 |
Clé InChI |
RTGXRIGWZOAGGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)CNC(C)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



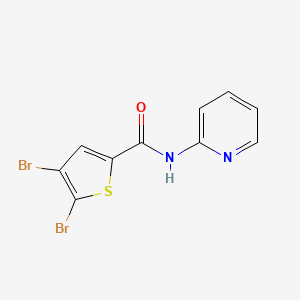
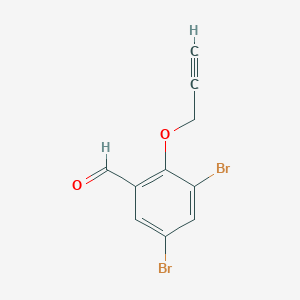


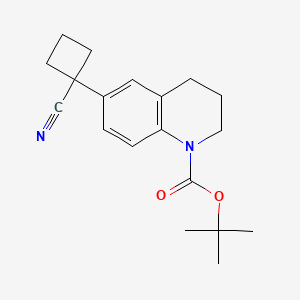
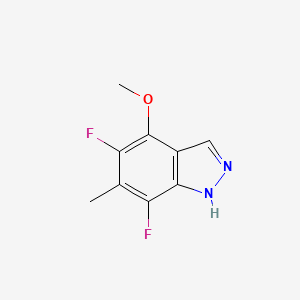
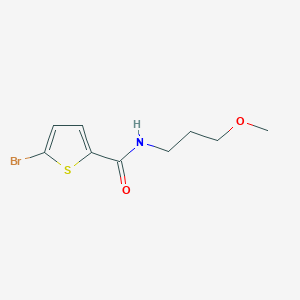
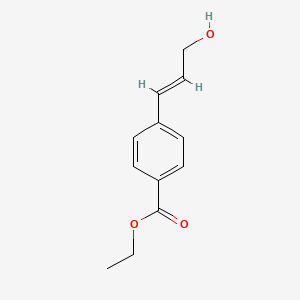
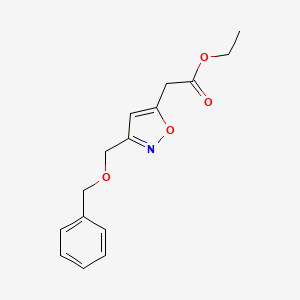

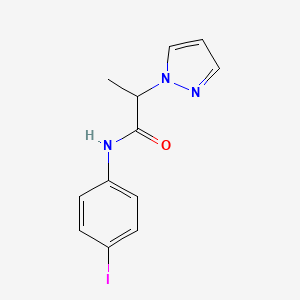
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
